2,2-Dimethylbenzofuran-3(2H)-one
Overview
Description
“2,2-Dimethylbenzofuran-3(2H)-one” is a chemical compound with the molecular formula C9H10O . It is also known as 2-Methyl-2,3-dihydrobenzofuran .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 33 derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) through acylation, alkylations, and sulfonylation .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using computational tools . The InChIKey for this compound is BWCJVGMZEQDOMY-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that its derivatives have been synthesized through various chemical reactions, including acylation, alkylations, and sulfonylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 134.1751 . The compound has a standard InChI of InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to 2,2-Dimethylbenzofuran-3(2H)-one, such as aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, have been explored for potential β-adrenolytic and anxiolytic activity. These derivatives have been studied using IR, 1H NMR spectroscopy, and X-ray structure analysis, revealing significant insights into their molecular geometries and potential biological activities (Kossakowski, Hejchman, & Wolska, 2002).
Biological Activity and Crystal Structure
Research on the compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has highlighted its moderate herbicidal and fungicidal activities. This work involved synthesizing the compound and characterizing its structure through NMR, RMS, and X-ray diffraction, demonstrating the role of intermolecular interactions in its activity (Hu Jingqian et al., 2016).
Photocatalytic Degradation
The photocatalytic degradation of carbofuran, a compound related to this compound, has been studied using semiconductor oxides like TiO2 and ZnO. This research aimed to achieve efficient degradation and complete mineralization of carbofuran, providing insights into the use of semiconductor photocatalysis for environmental remediation (Mahalakshmi, Arabindoo, Palanichamy, & Murugesan, 2007).
Antileishmanial Activity
Studies on compounds with a 2,2-dimethylchromene structural element, similar to this compound, have shown promising antileishmanial activity. This research highlights the potential of certain aromatic amides derived from these compounds as candidates for developing new antileishmanial treatments, emphasizing the role of natural product chemistry in drug discovery (Neghra, Lecsö, Butel, Espindola, Deguin, & Seguin, 2017).
Properties
IUPAC Name |
2,2-dimethyl-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCLCWZVSGHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502342 | |
Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16748-90-6 | |
Record name | 2,2-Dimethyl-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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